molecular formula C23H29NO4 B071398 (9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate CAS No. 189337-28-8

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

Cat. No. B071398
M. Wt: 383.5 g/mol
InChI Key: LBVPBNDGSCZOTB-QVKFZJNVSA-N
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Description

“(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate” is a chemical compound with the molecular formula C23H29NO4 . It is also known by other names such as FMOC-THR (TBU)-OL .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenyl group attached to a carbamate group, which is further connected to a hydroxybutan-2-yl group with a tert-butoxy substituent . The compound has a molecular weight of 383.5 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.5 g/mol . Other physical and chemical properties are not specified in the retrieved information.

Scientific Research Applications

Biodegradation and Environmental Fate

  • Biodegradation of Ethyl tert-butyl ether (ETBE) in Soil and Groundwater : This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline oxygenate similar in structure to tert-butyl functionalized compounds. Microorganisms capable of degrading ETBE aerobically have been identified, with degradation pathways including hydroxylation and formation of intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA) (Thornton et al., 2020). This study provides insights into the environmental behavior of similar tert-butyl functionalized carbamates.

  • MTBE Biodegradation and Bioremediation : The paper reviews evidence of MTBE biotransformation under aerobic and increasing evidence under anaerobic conditions, highlighting the metabolic pathway involving intermediates like TBA and 2-hydroxy isobutyric acid (HIBA). This research points to several biological methods that can now be used for MTBE remediation, suggesting potential biodegradation pathways for related compounds (Fiorenza & Rifai, 2003).

Synthetic Applications and Mechanisms

  • Selective Catalytic Reduction of Aromatic Nitro Compounds : This review discusses the use of CO as a reductant in organic synthesis, specifically in the reductive carbonylation of nitro aromatics to carbamates. The review provides a comprehensive overview of the mechanistic understanding and application of this reaction, relevant to synthesizing carbamate esters from aromatic nitro compounds (Tafesh & Weiguny, 1996).

  • Synthetic Phenolic Antioxidants : Discusses the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), many of which share structural similarities with the compound , particularly in the context of their widespread use and potential health impacts. The review emphasizes the need for novel SPAs with low toxicity and environmental persistence (Liu & Mabury, 2020).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVPBNDGSCZOTB-QVKFZJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456786
Record name (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl ((2R,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate

CAS RN

189337-28-8
Record name (9H-Fluoren-9-yl)methyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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